molecular formula C12H13N3O4 B2369708 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide CAS No. 956574-50-8

2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide

Cat. No.: B2369708
CAS No.: 956574-50-8
M. Wt: 263.253
InChI Key: YKICIRUWCMLSIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide typically involves the reaction of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as aggrecanase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the degradation of aggrecan, a key component of cartilage . This inhibition can help in reducing cartilage breakdown and alleviating symptoms of osteoarthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide is unique due to its specific structure, which allows it to effectively inhibit aggrecanase enzymes. This specificity makes it a valuable compound in the development of therapeutic agents for conditions involving cartilage degradation .

Properties

IUPAC Name

2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(10(17)14-11(18)15-12)7-2-4-8(5-3-7)19-6-9(13)16/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKICIRUWCMLSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321417
Record name 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956574-50-8
Record name 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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